Dialdehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

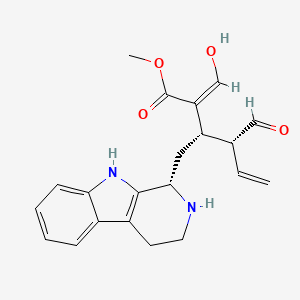

Dialdehyde 11678 is a harmala alkaloid.

Wissenschaftliche Forschungsanwendungen

Dialdehyde Carbohydrates

This compound carbohydrates (DCs) have emerged as versatile materials in the biomedical field due to their biocompatibility and biodegradability. They serve as matrices for drug delivery systems, tissue engineering, and regenerative medicine. The ability to cross-link DCs allows for the formation of hydrogels and scaffolds that can be tailored for specific biomedical applications.

Key Properties:

- Biocompatibility

- Controllable chemical characteristics

- Versatile physical forms (e.g., hydrogels, films)

Case Study:

Recent studies have demonstrated the use of DCs in creating advanced functional biomaterials that enhance drug delivery efficiency and support cellular growth in tissue engineering applications .

This compound Chitosan

This compound chitosan is another significant derivative with potential in drug delivery systems and wound healing applications. Its modification enhances mechanical properties and provides antimicrobial activity.

Research Findings:

- The incorporation of this compound groups improves the material's interaction with biological tissues.

- Studies have shown that this compound chitosan can effectively release drugs in a controlled manner, making it suitable for targeted therapies .

This compound Cellulose

This compound cellulose (DAC) has been investigated for its use as a reducing agent in the synthesis of silver nanoparticles (AgNPs), which are known for their antibacterial properties.

Applications:

- DAC has been utilized to create antibacterial composite films that exhibit high barrier properties against moisture and oxygen, making them suitable for packaging applications .

This compound Starch

This compound starch is widely used in the paper industry to enhance wet-strength properties. Its ability to form cross-links with cellulose fibers during the papermaking process results in stronger paper products.

Application Process:

- Added during the wet-end stage of paper production, this compound starch reacts with hydroxyl groups in cellulose to form hemiacetals, which reinforce the paper matrix .

This compound Nanofibrils

Recent advancements have led to the development of this compound cellulose nanofibrils (DACNFs), which exhibit improved mechanical properties and stability compared to traditional cellulose nanofibrils.

Comparative Data Table:

| Property | DACNFs | Traditional CNFs |

|---|---|---|

| Crystallinity | Higher | Lower |

| Zeta Potential | -19.84 mV | Varies |

| Surface Charge Density | Lower | Higher |

| Redispersibility | Poorer | Better |

These characteristics make DACNFs suitable for various applications, including composites and coatings .

Adsorption Processes

Dialdehydes have been explored for their ability to adsorb heavy metals from wastewater. For instance, aminothiol-supported this compound cellulose composites have shown efficacy in removing mercury ions from aqueous solutions.

Efficiency Studies:

- The pH level significantly affects adsorption rates, indicating that this compound compounds can be tailored for environmental remediation purposes .

Biodegradable Packaging

The barrier properties of this compound cellulose films make them promising candidates for biodegradable packaging solutions. Their ability to maintain integrity under humid conditions positions them as environmentally friendly alternatives to synthetic materials .

Analyse Chemischer Reaktionen

Oxidative Cleavage

One common method for synthesizing dialdehydes involves oxidative cleavage of diols. For instance, meso-1,4-dialdehydes can be synthesized from cyclobutanediol derivatives using polymer-supported periodate as an oxidizing agent. This method yields meso-dialdehydes with high efficiency and minimal epimerization .

Periodate Oxidation

Dialdehyde starch is produced through the selective oxidation of starch using sodium periodate. This reaction specifically targets the C2 and C3 hydroxyl groups of glucose units, leading to the formation of this compound groups while breaking the C2-C3 bond . The oxidation process can be optimized by adjusting parameters such as temperature, time, and the ratio of oxidizing agent to starch .

Acid Hydrolysis and Oxidation

A one-step synthesis method combines acid hydrolysis with oxidation using hydrochloric acid as a catalyst alongside sodium periodate. This approach effectively reduces the molecular weight of starch while increasing the aldehyde group content significantly .

Cannizzaro Reaction

In alkaline conditions, dialdehydes can undergo the Cannizzaro reaction, where two molecules disproportionate into an alcohol and a carboxylic acid. This reaction is particularly relevant for understanding the reactivity of this compound starch in various applications .

Hemiacetal Formation

Dialdehydes can react with alcohols to form hemiacetals or hemialdals. This reaction is reversible and depends on environmental conditions such as pH and temperature. The formation of these moieties can significantly affect the properties of this compound-containing materials .

Photochemical Reactions

This compound starch exhibits unique photochemical behavior under UV irradiation, leading to significant structural changes such as glycosidic bond cleavage and side group abstraction. These reactions result in the generation of free radicals, which further contribute to the degradation or modification of the starch structure .

Spectroscopic Analysis

The characterization of this compound compounds often employs various spectroscopic techniques:

-

Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups and confirm chemical transformations by observing shifts in absorption bands associated with carbonyl and hydroxyl groups .

-

Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure and confirms the presence of aldehyde protons in this compound structures .

-

X-ray Diffraction (XRD) : Assesses crystallinity changes upon oxidation, indicating alterations in material properties due to this compound formation .

Thermal Analysis

Thermal Gravimetric Analysis (TGA) is utilized to evaluate thermal stability and decomposition rates of this compound starch compared to native starches. The results typically show a reduced thermal stability due to structural modifications from oxidation processes .

Biopolymer Development

This compound starch serves as a multifunctional biopolymer with applications ranging from biodegradable materials to drug delivery systems due to its enhanced reactivity and ability to form cross-links with proteins and other biomolecules .

Crosslinking Agents

Dialdehydes are effective crosslinking agents in various industries, including textiles, pharmaceuticals, and food processing. They facilitate the formation of stable networks through reactions with amino acids and proteins, enhancing material properties such as strength and durability .

Eigenschaften

CAS-Nummer |

85955-83-5 |

|---|---|

Molekularformel |

C21H24N2O4 |

Molekulargewicht |

368.4 g/mol |

IUPAC-Name |

methyl (2Z,3S,4R)-4-formyl-2-(hydroxymethylidene)-3-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]hex-5-enoate |

InChI |

InChI=1S/C21H24N2O4/c1-3-13(11-24)16(17(12-25)21(26)27-2)10-19-20-15(8-9-22-19)14-6-4-5-7-18(14)23-20/h3-7,11-13,16,19,22-23,25H,1,8-10H2,2H3/b17-12-/t13-,16-,19-/m0/s1 |

InChI-Schlüssel |

ZNZYKNKBJPZETN-WELNAUFTSA-N |

SMILES |

COC(=O)C(=CO)C(CC1C2=C(CCN1)C3=CC=CC=C3N2)C(C=C)C=O |

Isomerische SMILES |

COC(=O)/C(=C\O)/[C@@H](C[C@H]1C2=C(CCN1)C3=CC=CC=C3N2)[C@@H](C=C)C=O |

Kanonische SMILES |

COC(=O)C(=CO)C(CC1C2=C(CCN1)C3=CC=CC=C3N2)C(C=C)C=O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.